An In-Depth Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible and robust synthetic pathway, outlines methods for its characterization, and explores its potential therapeutic applications based on the known biological activities of the isoxazole scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel small molecule therapeutics.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent pharmacophore in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery.[1] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The compound [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, with its specific substitution pattern, presents an intriguing candidate for further investigation within these therapeutic areas. This guide will provide the foundational knowledge necessary to synthesize, characterize, and evaluate the biological potential of this molecule.
Chemical Structure and Properties
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a disubstituted isoxazole derivative. The core structure consists of a five-membered isoxazole ring, which is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an acetic acid moiety.
| Property | Value | Source |
| CAS Number | 1018584-41-2 | - |
| Molecular Formula | C12H11NO4 | - |
| Molecular Weight | 233.22 g/mol | - |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | General knowledge |
Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
A robust two-step synthetic strategy is proposed for the preparation of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. The overall workflow is depicted below:
Caption: Proposed two-step synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.
Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
This key 1,3-dicarbonyl intermediate can be synthesized via a Claisen condensation reaction between ethyl acetate and ethyl 4-methoxybenzoate using a strong base such as sodium ethoxide.[3][4]
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with stirring.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 4-methoxybenzoate (1.0 equivalent).
-
Addition of Ethyl Acetate: Slowly add ethyl acetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid to neutralize the base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
The isoxazole ring is formed by the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride. Subsequent hydrolysis of the ethyl ester yields the final carboxylic acid. This can potentially be performed in a one-pot reaction.
Protocol:
-
Cyclization: Dissolve the purified ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Reaction Progression: Heat the mixture to reflux and monitor the formation of the isoxazole ester by TLC.
-
Hydrolysis: Once the cyclization is complete, add an aqueous solution of a base such as sodium hydroxide (2-3 equivalents) to the reaction mixture and continue to heat at reflux to facilitate the hydrolysis of the ester.[5][6]
-
Work-up and Acidification: After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization and Analytical Methods
The identity and purity of the synthesized [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid should be confirmed using a combination of spectroscopic and analytical techniques.
Caption: A summary of the key analytical methods for compound characterization.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (likely two doublets), a singlet for the methoxy group protons, a singlet for the isoxazole ring proton, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole and phenyl rings, the methoxy carbon, and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the isoxazole and aromatic rings, and the C-O stretching of the methoxy group and the isoxazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.22 g/mol ).
Potential Biological Applications and Future Directions
The isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Notably, many isoxazole-containing compounds have demonstrated significant anti-inflammatory effects.[2] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Given the structural features of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, it is a promising candidate for evaluation as an anti-inflammatory agent. A logical next step would be to screen this compound for its in vitro inhibitory activity against COX-1 and COX-2 enzymes to determine its potency and selectivity.
Suggested Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Conditions: Perform the assay in a suitable buffer system containing a peroxidase and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: Incubate the enzymes with various concentrations of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and a known reference inhibitor (e.g., celecoxib or indomethacin).
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Data Analysis: Measure the rate of oxidation of the substrate by monitoring the change in absorbance at a specific wavelength. Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity of the compound.
Conclusion
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a synthetically accessible compound with the potential for interesting biological activities, particularly in the area of anti-inflammatory drug discovery. This guide has provided a detailed roadmap for its synthesis, characterization, and preliminary biological evaluation. The methodologies and insights presented herein are intended to empower researchers to further explore the therapeutic potential of this and related isoxazole derivatives.
References
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (n.d.). PMC. Retrieved from [Link]
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
- Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide deriv
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Future Journal of Pharmaceutical Sciences.
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IPI.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
- Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2023). PMC.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI.
- An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. (2022).
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. (n.d.). Benchchem.
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2021).
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- Dynamic Catalytic Highly Enantioselective 1,3‐Dipolar Cycloadditions. (2019). PMC.
- Claisen Condensation| Ethyl acetate to β-Keto ester | Explan
- Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzo
- Hydrolysis of Esters. (n.d.). University of Calgary.
- An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface.
- Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Journal of Chemistry.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Publishing.
- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). International Journal of Scientific & Engineering Research.
- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015).
- hydrolysis of esters. (n.d.). Chemguide.
- Methods for Hydroxamic Acid Synthesis. (2014). PMC.
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2016). Refubium.
- Preparation of hydroxamic acids from esters in solution and on the solid phase. (2006).
- What is a simple way to convert an ester into carboxylic acid? (2014).
- Ester to carboxylic acid (hydrolysis). (2020). Reddit.
- Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. (2020). Organic Chemistry Portal.
- Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester. (n.d.). SpectraBase.
- Benzenepropanoic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]. (n.d.). NIST WebBook.
